

# Technical Guide: D-Homocysteine Thiolactone – Chemical Structure, Properties, and Biological Applications

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## Compound of Interest

Compound Name: *D-Homocysteine thiolactone*

CAS No.: 130548-06-0

Cat. No.: B3321045

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## Executive Summary

**D-Homocysteine Thiolactone** (D-HcyTL) is the D-enantiomer of the cyclic thioester derived from homocysteine.[1] Unlike its L-isomer, which is a toxic metabolic byproduct generated by error-editing in protein synthesis, D-HcyTL is primarily used as a chiral building block and a negative control in biological assays.[1] Its unique stereochemistry confers distinct enzymatic stability profiles while retaining the high chemical reactivity characteristic of the thiolactone ring. This guide provides a comprehensive technical analysis of D-HcyTL, covering its physicochemical properties, synthesis, reactivity, and specific experimental handling requirements.

## Chemical Identity & Stereochemistry

The reactivity of D-HcyTL is dominated by the strain of the five-membered thiolactone ring, which renders the carbonyl carbon highly electrophilic.

## Nomenclature and Identifiers

Parameter	Details
IUPAC Name	(3R)-3-aminothiolan-2-one hydrochloride
Common Name	D-Homocysteine thiolactone hydrochloride
CAS Number	1120-77-0 (D-HCl salt) / 6038-19-3 (DL-HCl)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NOS <sup>[1][2][3][4]</sup> · HCl
Molecular Weight	153.63 g/mol (HCl salt); 117.17 g/mol (Free base)
Chirality	D-configuration (R-stereocenter at C3)

## Structural Analysis

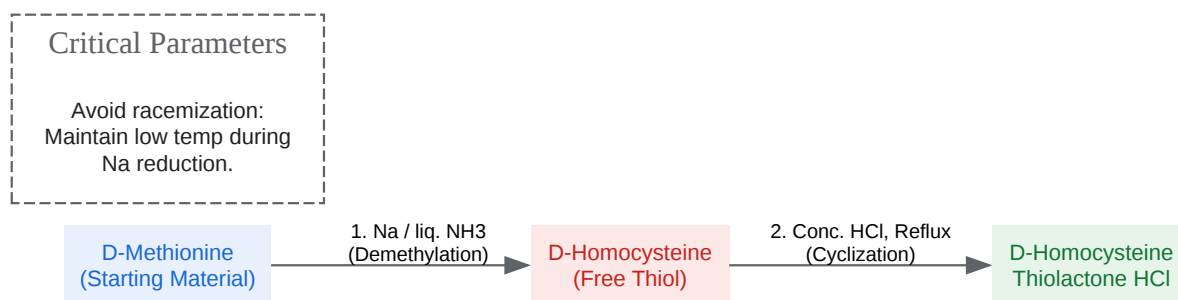
The molecule features a rigid thiolactone ring. The "D" configuration indicates the amino group at position 3 is in the R orientation (unlike standard amino acids where L corresponds to S, for cysteine/homocysteine analogs, priority rules can vary, but D-homocysteine is generally (R)).

- Ring Strain: The 5-membered thioester ring is thermodynamically unstable relative to the open-chain form at neutral/alkaline pH.<sup>[1]</sup>
- Electrophilicity: The carbonyl carbon is susceptible to nucleophilic attack by amines (aminolysis) and hydroxide ions (hydrolysis).

## Synthesis and Purification

The synthesis of D-HcyTL requires strict adherence to stereochemical control to prevent racemization.<sup>[1]</sup> The primary route involves the demethylation of D-Methionine followed by acid-catalyzed cyclization.<sup>[1]</sup>

## Synthetic Pathway (D-Methionine Route)<sup>[1]</sup>



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Figure 1: Synthetic pathway for **D-Homocysteine Thiolactone HCl** from D-Methionine.

## Purification Protocol

- Demethylation: D-Methionine is reduced using sodium metal in liquid ammonia.[1][5] This yields the disodium salt of D-homocysteine.[1][5]
- Cyclization: The intermediate is treated with concentrated hydrochloric acid and refluxed. The acidic environment promotes the intramolecular condensation of the thiol and carboxylic acid groups.
- Crystallization: The crude HCl salt is recrystallized from ethanol/isopropanol.
  - Quality Control: Optical rotation

must be checked to confirm enantiomeric purity (Specific rotation for D-isomer is typically negative in water, approx  $-21^{\circ}$  to  $-25^{\circ}$ , opposite to L-isomer).[1]

## Physicochemical Properties & Stability

D-HcyTL HCl is a white crystalline powder.[1][2][3] Its stability is heavily pH-dependent.[1]

## Solubility and pKa

Solvent	Solubility	Notes
Water	Highly Soluble (>50 mg/mL)	Stable in acidic solution; hydrolyzes at pH > 6.0
DMSO	Soluble	Suitable for stock solutions (store at -20°C)
Ethanol	Slightly Soluble	Used for recrystallization
Methanol	Soluble	-

- pKa (Amino Group): ~7.<sup>[6]</sup><sup>[7]</sup><sup>1</sup>. This relatively low pKa (compared to lysine's ~10.5) means a significant fraction exists as the uncharged free base at physiological pH, facilitating membrane permeability.

## Hydrolysis Kinetics

At physiological pH (7.4), D-HcyTL undergoes spontaneous hydrolysis to D-Homocysteine.<sup>[1]</sup>

- Half-life (pH 7.4, 37°C): Approximately 24 hours.<sup>[1]</sup>
- Mechanism: Hydroxide ion attacks the carbonyl, opening the ring to form the thio-carboxylate, which protonates to the free thiol.

## Biological Interactions & Pharmacology<sup>[1]</sup>

This section distinguishes the D-isomer from the biologically pervasive L-isomer.<sup>[1]</sup>

### Enzymatic Hydrolysis (PON1 Specificity)

While the L-isomer is a high-affinity substrate for serum Paraoxonase 1 (PON1), the D-isomer shows significantly reduced activity.<sup>[1]</sup>

- Enzyme: PON1 (Calcium-dependent esterase associated with HDL).<sup>[1]</sup>
- Substrate Specificity: PON1 hydrolyzes L-HcyTL roughly 4-fold faster than D-HcyTL.<sup>[1]</sup>

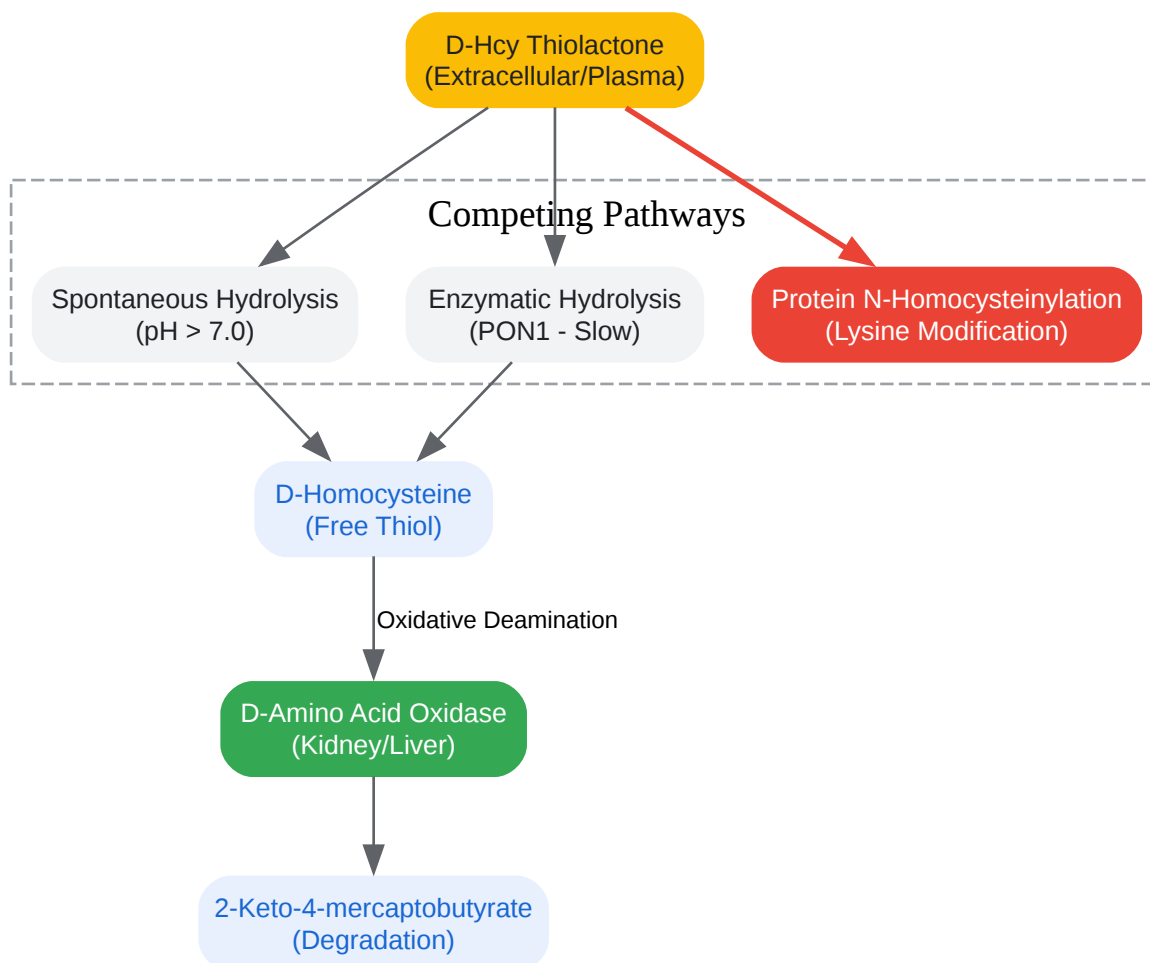
- Implication: D-HcyTL has a longer half-life in plasma than the L-isomer, potentially allowing for prolonged chemical reactivity (protein acylation) in in vivo models.[1]

## Protein N-Homocysteinylation

Both D- and L-isomers chemically react with protein lysine residues.[1][8] This is a non-enzymatic nucleophilic attack.

- Reaction: The -amino group of Lys attacks the thiolactone carbonyl.
- Product: N-D-homocysteinyl-protein (peptide bond formation) + free sulfhydryl group.[1]
- Consequence: Protein unfolding, aggregation, and generation of neo-antigens.

## Metabolic Fate Diagram



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Figure 2: Metabolic fate of **D-Homocysteine Thiolactone**.<sup>[1]</sup> Note the "Slow" hydrolysis by PON1 compared to the L-isomer.<sup>[1]</sup>

## Experimental Protocols

### Preparation of Stock Solutions

Objective: Create a stable 100 mM stock.

- Weigh D-HcyTL HCl (MW 153.63).<sup>[1][2][3][8]</sup>
- Dissolve in anhydrous DMSO or 0.1 M HCl.
  - Caution: Do NOT dissolve in neutral buffers (PBS) for storage; hydrolysis will occur.
- Store aliquots at -20°C. Stable for 3-6 months.

### Measurement of Free Thiol (Ellman's Assay)

Since D-HcyTL has a "masked" thiol (thioester), it does not react with Ellman's reagent (DTNB) until the ring opens. This property is used to measure hydrolysis rates.<sup>[9]</sup>

Protocol:

- Incubation: Incubate D-HcyTL (e.g., 1 mM) in PBS (pH 7.4) at 37°C.<sup>[10]</sup>
- Sampling: At time points (0, 1, 2, 4, 24 h), remove an aliquot.
- Detection: Mix aliquot with DTNB solution (0.1 mM DTNB in 0.1 M Tris, pH 8.0).
- Read: Measure Absorbance at 412 nm immediately.
- Calculation: Increased Abs<sub>412</sub> correlates to ring opening (formation of free D-Homocysteine).<sup>[1]</sup>

### Protein Homocysteinylation Assay

To verify if D-HcyTL modifies a target protein:

- Incubate Protein (1 mg/mL) with D-HcyTL (0.1 - 1.0 mM) in PBS for 24h at 37°C.
- Control: Incubate Protein alone.
- Detection: Western Blot using anti-N-homocysteine antibodies (these antibodies often recognize the N-Hcy moiety regardless of stereochemistry, though specificity should be validated).[1]
- Alternative: Mass Spectrometry (look for +117 Da shift on Lysine residues).

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- [To cite this document: BenchChem. \[Technical Guide: D-Homocysteine Thiolactone – Chemical Structure, Properties, and Biological Applications\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3321045/docs#technical-guide-d-homocysteine-thiolactone-chemical-structure-properties-and-biological-applications\]](#)

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